2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Description
2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrrole ring
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4FNO2/c14-9-4-7(18)1-2-8(9)11(20)6-3-10(19-5-6)12(21)13(15,16)17/h1-5,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMCWDCOUVOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the benzoyl group and halogenation. Common synthetic routes include:
Pyrrole Synthesis: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Chemical Reactions Analysis
2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple halogen atoms enhances its reactivity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to its specific halogenation pattern and the presence of a fluorobenzoyl group. Similar compounds include:
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis with similar halogenation but different functional groups.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another halogenated compound used in organic synthesis with distinct structural differences.
Biological Activity
2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS Number: 477852-65-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.99 g/mol. The structure features a pyrrole ring and a chloro-fluorobenzoyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have suggested that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : Preliminary data indicate that it could inhibit certain cancer cell lines, suggesting potential as an anticancer drug. Mechanistic studies are required to elucidate the pathways involved.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, which can lead to alterations in metabolic pathways.
The biological activity of this compound is thought to be mediated through:
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
- Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes critical for various biochemical processes.
- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Effects
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The study highlighted its potential as an anticancer therapeutic agent .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous compounds like 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone are synthesized via refluxing with glacial acetic acid and ZnCl₂, followed by condensation with urea in DMF under HCl catalysis . Key reagents include:
- Step 1 : Formation of the pyrrole core via cyclization (e.g., using hydrazine hydrate in ethanol under reflux) .
- Step 2 : Chloroacetylation using 2-chloro-4-fluorobenzoyl chloride in the presence of K₂CO₃ .
- Step 3 : Trichloroacetylation via reaction with trichloroacetic anhydride under controlled pH .
Critical Parameters : Temperature (0–50°C), solvent polarity (DMF vs. ethanol), and catalyst selection (ZnCl₂ vs. HCl) significantly influence yield .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and electron-withdrawing effects of Cl/F groups .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., monoclinic crystal system with β = 91.559° in analogous pyrazol-4-yl methanones) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₂H₁₅Cl₂FN₂O₂ derivatives show precise isotopic patterns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
- Case Study : A crystal structure (e.g., C₂₀H₁₃ClN₂O₂S) confirmed a β-keto-enol tautomer via X-ray data (a = 6.0686 Å, Z = 4), resolving ambiguities in NMR signals .
- Approach :
Cross-validate NMR, IR, and X-ray data.
Use computational chemistry (DFT calculations) to model electronic environments and predict spectral shifts .
Adjust solvent polarity (e.g., DMSO vs. CDCl₃) to stabilize specific tautomeric forms .
Q. What experimental design considerations are critical for studying its environmental fate?
- Methodological Answer : Adopt a tiered approach as in Project INCHEMBIOL :
- Phase 1 : Laboratory studies on hydrolysis/photolysis (e.g., monitor degradation in UV light at λ = 254 nm, pH 5–9).
- Phase 2 : Ecotoxicology assays (e.g., Daphnia magna LC₅₀ tests) to assess acute toxicity.
- Phase 3 : Field studies using randomized block designs (split-split plots for spatial/temporal variables) .
Key Metrics :
| Parameter | Measurement Method |
|---|---|
| Hydrolysis Half-life | HPLC-UV at λ = 210 nm |
| Bioaccumulation Factor (BCF) | OECD Test Guideline 305 |
Q. How can the compound’s reactivity under varying conditions inform drug design?
- Methodological Answer :
- Electrophilic Reactivity : The trichloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols). For example, in benzodiazepine derivatives, this group binds GABA receptors via halogen-π interactions .
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) to identify hydrolysis-sensitive sites.
- Structure-Activity Relationship (SAR) : Modify the pyrrole ring (e.g., introduce methyl groups at C-3 to enhance metabolic stability) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Root Cause : Variability in assay conditions (e.g., cell line selection, solvent DMSO concentration).
- Resolution :
Normalize data using positive controls (e.g., fluconazole for antifungal assays) .
Apply multivariate statistics (ANOVA with Tukey’s post hoc test) to isolate confounding variables .
- Example : Antimicrobial activity of chlorinated ethanones varies by >20% due to differences in inoculum size (10⁴ vs. 10⁶ CFU/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
